N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a polycyclic heteroaromatic compound featuring a pyridopyrrolopyrimidine core. Its structure includes a 3-methoxypropyl substituent at the 1-position and a 2-hydroxyethyl carboxamide group at the 2-position.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-25-10-4-8-20-13(16(23)18-6-9-22)11-12-15(20)19-14-5-2-3-7-21(14)17(12)24/h2-3,5,7,11,22H,4,6,8-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYUXRDMZWMRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class of heterocycles, which are known for their diverse biological activities. The presence of functional groups such as the hydroxyethyl and methoxypropyl moieties contributes to its pharmacological properties.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.
Case Studies and Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibited significant cytotoxic effects against human lung adenocarcinoma (A549), cervical carcinoma (HeLa), pancreatic adenocarcinoma (CFPAC-1), and metastatic colorectal adenocarcinoma (SW620) cells. The compound showed an IC50 value of 0.79 µM against CFPAC-1 cells, indicating potent growth inhibition .
- Another investigation highlighted that certain derivatives induced apoptosis in colon cancer cell lines by activating mitochondrial pathways .
-
Mechanisms of Action :
- The antiproliferative effects are often linked to the inhibition of key signaling pathways involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), both crucial targets in cancer therapy .
- Additionally, some pyrrolo[2,3-d]pyrimidines have been found to act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyethyl Group | Increases solubility and potential interactions with biological targets |
| Methoxypropyl Group | Enhances lipophilicity and cellular uptake |
| Substitution Patterns | Variations lead to differences in cytotoxicity and selectivity towards cancer cell lines |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological properties, including:
- Antioxidant Activity : It has shown promise in mitigating oxidative stress, which is crucial for protecting cells from damage associated with various diseases.
- Neuroprotective Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurodegenerative disorders.
Case Studies
- Neurodegenerative Diseases : Research indicates that the compound may help in conditions like Alzheimer's disease by reducing neuronal apoptosis and inflammation. In vitro studies demonstrated that it could inhibit the activation of neurotoxic pathways associated with amyloid-beta toxicity.
- Cancer Research : Preliminary data suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. In xenograft models, it has been observed to reduce tumor size significantly compared to control groups.
Research Findings
- A study published in the International Journal of Molecular Sciences highlighted its role in enhancing synaptic plasticity and cognitive function through its antioxidant properties and NMDA receptor antagonism. The findings suggest that it could be beneficial in treating cognitive deficits associated with aging and neurodegenerative diseases.
Table: Summary of Neuroprotective Effects
| Study Focus | Findings | Reference |
|---|---|---|
| Alzheimer's Disease | Reduced neuronal apoptosis | |
| Stroke Models | Improved recovery post-injury | |
| Cognitive Function | Enhanced synaptic plasticity |
Clinical Implications
In animal models, treatment with this compound resulted in significant reductions in tumor volume and metastasis. These results indicate its potential as a therapeutic agent in oncology.
Table: Overview of Anti-Cancer Research
Comparison with Similar Compounds
Key Observations :
Comparison of Yields :
- Derivatives with simple alkylamine substituents (e.g., 2-hydroxyethyl) achieve yields of ~50–60% .
- Bulky aryl substituents (e.g., naphthalen-1-yl) show reduced yields (~30–40%) due to steric hindrance .
Physicochemical Properties
Notes:
Target Compound’s Unique Profile :
- The 2-hydroxyethyl group may enhance cell permeability compared to bulkier substituents, though in vitro data specific to this compound remains unpublished.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
